Oral Bioavailability Enhancement in Non-Human Primates: >5-Fold Increase vs. Equimolar Indoximod
NLG802 was directly compared to equimolar oral doses of indoximod in cynomolgus monkeys, a species that mirrors human indoximod dose-dependent exposure (oral bioavailability 6–10%) [1]. NLG802 increased oral bioavailability by >5-fold, elevated Cmax by 6.1- to 3.6-fold, and increased AUC by 2.9- to 5.2-fold over the observed dose range relative to indoximod administered at equivalent molar doses [1]. NLG802 was selected as the clinical candidate over a second prodrug that also produced high indoximod exposure in rats, based on superior monkey PK performance [1].
| Evidence Dimension | Oral bioavailability (F), Cmax, AUC following oral capsule administration |
|---|---|
| Target Compound Data | NLG802: >5-fold increase in oral bioavailability; Cmax 6.1–3.6 fold increase; AUC 2.9–5.2 fold increase over the tested dose range |
| Comparator Or Baseline | Indoximod (equimolar oral dose): baseline oral bioavailability 6–10% in cynomolgus monkeys |
| Quantified Difference | >5-fold bioavailability increase; Cmax ratio 3.6–6.1; AUC ratio 2.9–5.2 |
| Conditions | Cynomolgus monkeys (Macaca fascicularis); oral capsule formulation; dose range encompassing projected human therapeutic doses |
Why This Matters
In a species with human-equivalent indoximod PK, NLG802 achieves indoximod exposures above the human therapeutic threshold that cannot be reached by dose escalation of indoximod itself, directly justifying its selection for clinical development.
- [1] Kumar S, Jaipuri FA, Waldo JP, Potturi H, Marcinowicz A, Adams J, Van Allen C, Zhuang H, Vahanian N, Link C Jr, Brincks EL, Mautino MR. Discovery of indoximod prodrugs and characterization of clinical candidate NLG802. Eur J Med Chem. 2020 Jul 15;198:112373. doi: 10.1016/j.ejmech.2020.112373. PMID: 32422549. View Source
